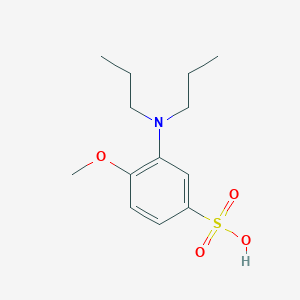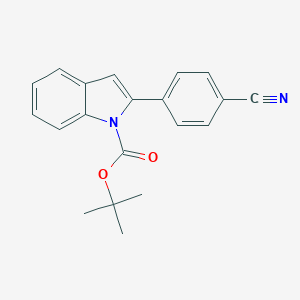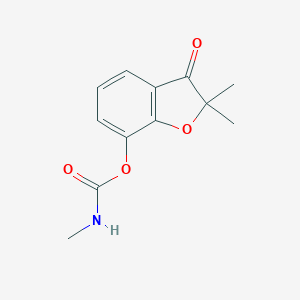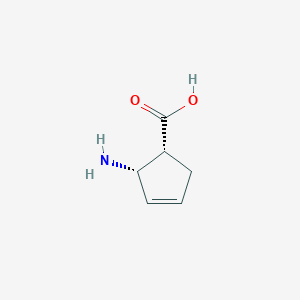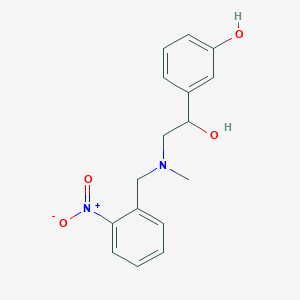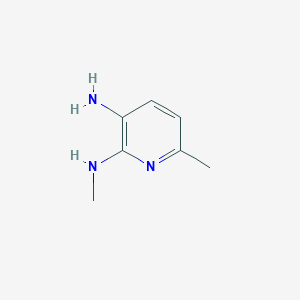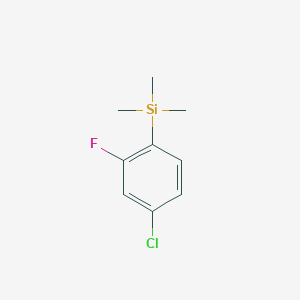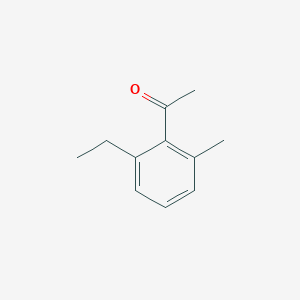
Acide 3-méthyl-5-pentyl-2-furanundécanoïque
Vue d'ensemble
Description
L’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque est un acide gras furanique initialement isolé du brochet (Esox lucius). Ce composé a été trouvé en concentrations élevées dans le foie de la morue en état de jeûne, indiquant son rôle potentiel dans les processus métaboliques pendant la famine .
Applications De Recherche Scientifique
L’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque a plusieurs applications dans la recherche scientifique :
Biochimie des lipides : Étude du rôle des acides gras furaniques dans les processus métaboliques et leur impact sur le métabolisme des lipides.
Recherche biologique : Enquête sur les effets biologiques des acides gras furaniques sur les processus cellulaires, y compris leurs propriétés anti-inflammatoires et antioxydantes potentielles.
Recherche médicale : Exploration du potentiel thérapeutique des acides gras furaniques dans le traitement des troubles métaboliques et des maladies liées au stress oxydatif.
Applications industrielles : Utilisation d’acides gras furaniques dans le développement de matériaux et de produits bio-sourcés.
Mécanisme D'action
Le mécanisme d’action de l’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque implique son interaction avec les membranes cellulaires et les enzymes. Le groupe époxy peut réagir avec des sites nucléophiles sur les protéines et les lipides, modulant potentiellement leur fonction. De plus, la structure du composé lui permet de participer à des réactions redox, contribuant à ses propriétés antioxydantes.
Composés similaires:
Acide 11,14-Eicosadiénoïque : Un autre acide eicosadiénoïque présentant des caractéristiques structurelles similaires mais dépourvu du groupe époxy.
Acides gras furaniques : Une classe d’acides gras contenant un cycle furane, similaire à l’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque.
Unicité : L’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque est unique en raison de la présence à la fois d’un groupe époxy et d’un cycle furane dans sa structure. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, le distinguant d’autres composés similaires.
Analyse Biochimique
Biochemical Properties
It is known that furan fatty acids, including 3-Methyl-5-pentyl-2-furanundecanoic acid, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Furan fatty acids are known to exhibit radical-scavenging ability and anti-inflammatory properties , suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque implique généralement l’époxydation de l’acide 13-méthyl-12,14-Eicosadiénoïque. Cela peut être réalisé en utilisant des peracides tels que l’acide m-chloroperoxybenzoïque (m-CPBA) dans des conditions contrôlées pour introduire le groupe époxy aux positions 12,15.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l’extraction à partir de sources naturelles, telles que les huiles de poisson, suivie de processus de purification. Alternativement, la synthèse à grande échelle peut être réalisée en utilisant des méthodes chimiques similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une pureté plus élevés.
Types de réactions:
Oxydation : Le groupe époxy dans l’acide 12,15-époxy-13-méthyl-12,14-Eicosadiénoïque peut subir des réactions d’oxydation pour former des diols ou d’autres dérivés oxydés.
Réduction : La réduction du groupe époxy peut conduire à la formation du diol correspondant.
Substitution : Le groupe époxy peut également participer à des réactions de substitution nucléophile, où des nucléophiles tels que des amines ou des thiols peuvent ouvrir le cycle époxyde pour former des produits substitués.
Réactifs et conditions courants:
Oxydation : Acide m-chloroperoxybenzoïque (m-CPBA) pour l’époxydation.
Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) pour la réduction.
Substitution : Nucléophiles tels que des amines ou des thiols en conditions basiques.
Principaux produits:
Diols : Formés à partir de la réduction ou de l’hydrolyse du groupe époxy.
Produits substitués : Formés à partir de réactions de substitution nucléophile.
Comparaison Avec Des Composés Similaires
11,14-Eicosadienoic Acid: Another eicosadienoic acid with similar structural features but lacking the epoxy group.
Furan Fatty Acids: A class of fatty acids containing a furan ring, similar to 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid.
Uniqueness: 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is unique due to the presence of both an epoxy group and a furan ring in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBMEGPXZUECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453626 | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-37-8 | |
| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


